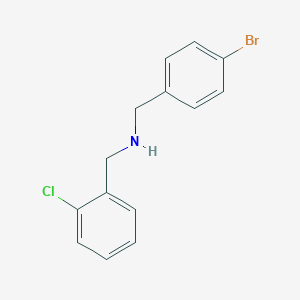![molecular formula C19H17BrClN3O B283639 (4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one is a chemical compound that belongs to the category of pyrazolone derivatives. It is commonly known as Bromophenacyl bromide and is used in scientific research for various purposes.
Mechanism of Action
Bromophenacyl bromide works by reacting with the amino acid residues in proteins, particularly cysteine and histidine. This reaction results in the formation of covalent bonds between the compound and the protein, which can alter the protein's structure and function. The precise mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on proteins.
Biochemical and Physiological Effects:
Bromophenacyl bromide has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of enzymes and ion channels. However, the compound's effects on human cells and tissues are not fully understood, and further research is needed to assess its safety and efficacy.
Advantages and Limitations for Lab Experiments
Bromophenacyl bromide has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used in a variety of applications, including protein labeling and crosslinking. However, the compound has some limitations. It can be toxic to cells at high concentrations, and its effects on proteins can vary depending on the specific amino acid residues it reacts with. Researchers must be careful when using this compound and should follow proper safety protocols.
Future Directions
There are several future directions for research on Bromophenacyl bromide. One area of interest is its potential use as a therapeutic agent for cancer and infectious diseases. Researchers are also investigating its effects on specific proteins and enzymes, which could lead to the development of new drugs and treatments. Additionally, further studies are needed to assess the compound's safety and efficacy in human cells and tissues.
Synthesis Methods
Bromophenacyl bromide can be synthesized by reacting 4-bromo-2-methylacetophenone with 3-chloro-4-methylaniline in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain the desired compound. This synthesis method has been reported in various research articles and is considered reliable.
Scientific Research Applications
Bromophenacyl bromide is widely used in scientific research as a reagent for the detection and quantification of proteins. It is used to label proteins with fluorescent dyes, allowing for their visualization and analysis. This compound is also used to crosslink proteins and nucleic acids, which can aid in the study of protein-protein interactions and gene expression.
properties
Molecular Formula |
C19H17BrClN3O |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C19H17BrClN3O/c1-11-4-6-15(9-17(11)21)22-10-16-13(3)23-24(19(16)25)18-7-5-14(20)8-12(18)2/h4-10,22H,1-3H3/b16-10- |
InChI Key |
YOKIQETVSDCCNQ-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C\2/C(=NN(C2=O)C3=C(C=C(C=C3)Br)C)C)Cl |
SMILES |
CC1=C(C=C(C=C1)NC=C2C(=NN(C2=O)C3=C(C=C(C=C3)Br)C)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=C2C(=NN(C2=O)C3=C(C=C(C=C3)Br)C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cinnamyl-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine](/img/structure/B283557.png)
![N-(2-chloro-6-fluorobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283558.png)
![N-[4-(dimethylamino)benzyl]-3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B283560.png)
![N-(4-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283561.png)
![N-(2-ethoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B283563.png)
![3-[(2-fluorobenzyl)sulfanyl]-5-methyl-N-(2-thienylmethyl)-4H-1,2,4-triazol-4-amine](/img/structure/B283566.png)
![N-(4-ethylbenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283570.png)
![N-(4-{[4-(benzyloxy)benzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283571.png)
![N-[4-(benzylamino)benzyl]-1H-1,2,4-triazol-5-amine](/img/structure/B283574.png)
![N-(4-{[4-(benzyloxy)-3-chloro-5-methoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283575.png)
![N-{4-[(4-ethoxybenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283577.png)
![N-(4-{[4-(benzyloxy)-3-ethoxybenzyl]amino}benzyl)-1H-1,2,4-triazol-5-amine](/img/structure/B283578.png)
![N-{4-[(2,6-dichlorobenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B283579.png)
